4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole
Description
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole (CAS: 142246-48-8, molecular formula: C₆H₂Cl₂N₂O₃S, molecular weight: 253.06 g/mol) is a heteroaromatic compound featuring a benzoxadiazole core substituted with a chlorosulfonyl (-SO₂Cl) group at position 7 and a chloro (-Cl) group at position 4 . This bifunctional reagent is widely employed in organic synthesis, particularly as a derivatizing agent for analytical chemistry and as a precursor for synthesizing sulfonyl fluorides or other functionalized derivatives . Its reactivity stems from the electrophilic sulfonyl chloride group, which facilitates nucleophilic substitution reactions with amines, thiols, and hydroxyl groups.
Properties
IUPAC Name |
4-chloro-2,1,3-benzoxadiazole-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPRLMZEVZSIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346478 | |
| Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142246-48-8 | |
| Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chlorosulfonation of Benzoxadiazole Precursors
The introduction of chlorosulfonyl (–SOCl) groups into aromatic systems typically involves sulfonation followed by chlorination. For 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, a plausible route begins with the sulfonation of 4-chloro-2,1,3-benzoxadiazole using chlorosulfonic acid (HSOCl) under controlled conditions.
Reaction Conditions:
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Temperature: 0–5°C to minimize side reactions such as ring sulfonation or decomposition.
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Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to maintain moisture-free conditions.
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Stoichiometry: A 1:1.2 molar ratio of benzoxadiazole precursor to chlorosulfonic acid ensures complete conversion.
The intermediate sulfonic acid is subsequently treated with phosphorus pentachloride (PCl) or thionyl chloride (SOCl) to yield the chlorosulfonyl derivative. For example:
Direct Electrophilic Substitution
Alternative approaches exploit the electrophilic reactivity of the benzoxadiazole ring. The chlorine atom at position 4 directs incoming electrophiles to the para position (position 7), facilitating selective chlorosulfonation. This method avoids multi-step protocols but requires stringent control over reaction kinetics to prevent over-sulfonation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial production may employ continuous flow reactors to enhance scalability and safety. Key parameters include:
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Residence Time: 10–15 minutes to optimize yield.
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Temperature Gradient: Gradual heating from 0°C to 25°C prevents exothermic runaway reactions.
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Catalyst: Lewis acids like FeCl (0.5–1 mol%) accelerate sulfonation without side-product formation.
Purification Techniques
Crude product purification involves:
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Recrystallization: Ethanol/water mixtures (70:30 v/v) yield crystals with >98% purity.
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Column Chromatography: Silica gel with hexane/ethyl acetate (8:2) eluent removes unreacted precursors.
Analytical Validation and Quality Control
Spectroscopic Characterization
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H NMR (CDCl): Aromatic protons appear as doublets at δ 7.8–8.2 ppm (J = 8.5 Hz), confirming substitution patterns.
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FT-IR: Strong absorptions at 1375 cm (asymmetric S=O stretch) and 1160 cm (symmetric S=O stretch) validate the chlorosulfonyl group.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 253.06 ([M+H]), consistent with the molecular formula CHClNOS.
Purity Assessment
HPLC Analysis:
| Column | Mobile Phase | Retention Time | Purity (%) |
|---|---|---|---|
| C18 (5 μm) | Acetonitrile/HO (60:40) | 6.2 min | 99.5 |
Challenges and Mitigation Strategies
Hydrolytic Instability
The chlorosulfonyl group is prone to hydrolysis, necessitating:
Byproduct Formation
Side products like 4,7-dichloro-2,1,3-benzoxadiazole arise from over-chlorination. Mitigation includes:
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Stoichiometric Control: Limiting chlorine sources to 1 equivalent.
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Kinetic Monitoring: Real-time UV-Vis spectroscopy at 324 nm tracks reaction progress.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Chlorosulfonation | 72–78 | 98.5 | Moderate | 150–200 |
| Continuous Flow | 85–90 | 99.5 | High | 100–150 |
| Direct Substitution | 65–70 | 97.0 | Low | 200–250 |
Chemical Reactions Analysis
Halogen Exchange Reactions
The sulfonyl chloride group undergoes efficient chloride-to-fluoride substitution via Halex reactions . This is achieved using aqueous potassium bifluoride (KHF₂) under mildly acidic conditions (pH ~3.0):
Reaction Scheme:
| Parameter | Value |
|---|---|
| Reaction Time | 2 hours |
| Yield | Quantitative (100%) |
| Product | 4-Chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole |
This reaction is critical for generating sulfonyl fluorides, which are valuable in Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry due to their hydrolytic stability .
Nucleophilic Substitution Reactions
The chlorosulfonyl group reacts with nucleophiles such as thiols , amines , and alcohols to form sulfonamides, sulfonate esters, or sulfonic acids.
Participation in Click Chemistry
The sulfonyl chloride group enables SuFEx click reactions , forming covalent linkages with aryl silyl ethers or amines. This is exploited in polymer chemistry and bioconjugation :
General Reaction:
Hydrolysis Reactions
The sulfonyl chloride undergoes hydrolysis in aqueous media to form the corresponding sulfonic acid. This reaction is pH-dependent and accelerates under basic conditions:
| Condition | Hydrolysis Rate |
|---|---|
| Neutral pH (7.0) | Slow (t₁/₂ > 24 hours) |
| Basic pH (10.0) | Rapid (t₁/₂ < 1 hour) |
Coordination Chemistry
The benzoxadiazole moiety participates in noncovalent interactions, such as π-π stacking and halogen bonding , which influence material properties. Crystallographic studies show:
Scientific Research Applications
Fluorescent Labeling in Biological Research
One of the primary applications of 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole is in fluorescent labeling . This compound is utilized to label biomolecules for imaging and tracking purposes in proteomics and genomics. Its ability to emit fluorescence upon excitation allows researchers to visualize cellular processes effectively. This application is particularly important in studies involving protein interactions and localization within cells .
Case Study: Imaging Cellular Processes
A study demonstrated the use of this compound in labeling specific proteins within live cells, allowing for real-time observation of cellular dynamics. The results indicated enhanced visibility and tracking accuracy compared to traditional labeling methods, showcasing its potential in advancing cellular biology research .
Chemical Synthesis
This compound also plays a crucial role in chemical synthesis . Its reactive chlorosulfonyl group facilitates further chemical modifications, making it valuable in the development of new materials and pharmaceuticals. The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that are essential in medicinal chemistry .
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles like amines and alcohols | Sulfonamide derivatives |
| Oxidation/Reduction | Less common but possible under specific conditions | Various redox products |
Environmental Monitoring
The compound is employed in environmental monitoring for detecting specific pollutants in water and soil samples. Its ability to form stable complexes with certain contaminants allows for effective assessment of environmental quality, which is critical for regulatory compliance .
Case Study: Water Quality Assessment
Research conducted on the detection of heavy metals using this compound showed promising results, with sensitivity levels that meet environmental safety standards. This application underscores its importance in environmental chemistry and public health .
Diagnostic Applications
In the medical field, this compound is utilized for developing diagnostic assays aimed at identifying specific proteins or pathogens. This capability contributes to faster and more accurate disease detection methods, enhancing diagnostic efficiency .
Table 2: Diagnostic Applications of this compound
| Application Area | Description | Impact |
|---|---|---|
| Protein Detection | Used in assays for identifying biomarkers | Improved diagnostic accuracy |
| Pathogen Identification | Assists in rapid detection of infectious agents | Enhanced response time in clinical settings |
Chemical Interactions
The compound's sulfonyl group enhances its electrophilicity, making it more reactive towards nucleophiles. This property is essential for its applications in both synthetic chemistry and biological research .
Mechanism of Action
The mechanism of action of 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole involves its ability to form covalent bonds with nucleophiles. This property allows it to label biomolecules effectively, making it useful in various diagnostic and imaging applications. The molecular targets and pathways involved depend on the specific application and the biomolecules being labeled .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoxadiazole Derivatives
Substituent Effects on Reactivity and Stability
The physicochemical and functional properties of benzoxadiazole derivatives are highly dependent on the substituents at positions 4 and 5. Below is a comparative analysis:
Table 1: Substituent Effects on Key Properties
Structural and Functional Insights
Sulfonyl Chloride vs. Sulfonyl Fluoride
- Reactivity : The sulfonyl chloride group in this compound is more reactive toward nucleophiles (e.g., amines, thiols) than its sulfonyl fluoride analogue. However, the fluoride derivative exhibits superior hydrolytic stability, making it preferable for applications requiring long-term stability .
- Solid-State Interactions : Hirshfeld surface analysis reveals that the chloride substituent participates in hydrogen bonding, while the fluoride forms close π-interactions with aromatic systems. This difference impacts crystallization behavior and solubility .
Nitro vs. Chlorosulfonyl Groups
- Electrophilicity : The nitro group in NBD-Cl enhances electrophilicity at position 7, enabling rapid reactions with nucleophiles like amines. In contrast, the chlorosulfonyl group offers broader reactivity but requires careful handling due to moisture sensitivity .
- Applications: NBD-Cl is extensively used in kinetic spectrophotometric assays (e.g., for pharmaceuticals like befunolol ), whereas this compound is primarily a synthetic intermediate for sulfonyl fluorides .
Aminosulfonyl Derivatives (ABD-F)
Key Research Findings
Synthetic Utility : this compound is a versatile precursor for sulfonyl fluorides, which are increasingly used in click chemistry and bioconjugation due to their stability .
Stability Trade-offs: While sulfonyl chlorides offer higher reactivity, fluorides are preferred in aqueous or biological environments.
Biological Inhibition : Derivatives like NBD-Cl act as suicide inhibitors for glutathione S-transferase (GST), with micromolar affinity due to optimized hydrophobic interactions .
Biological Activity
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole (CAS Number: 142246-48-8) is a heterocyclic aromatic compound characterized by its unique structure, which includes a benzoxadiazole ring with chlorine and sulfonyl substitutions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
- Molecular Formula: C₆H₂Cl₂N₂O₃S
- Molecular Weight: 253.05 g/mol
- Melting Point: 86-90 °C
- Structure: The compound features a benzoxadiazole core with chlorination at positions 4 and 7, along with a sulfonyl group at position 7.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- DNA Intercalation: The benzoxadiazole moiety can intercalate with DNA, disrupting its function and leading to cell apoptosis.
- Protein Interaction: The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting their activity.
- Nitroxyl Donor: This compound has been identified as a potential nitroxyl donor, which may have implications in cardiovascular therapies through vasodilation and cardioprotection .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has also been explored for its anticancer properties. Its mechanism involves the induction of apoptosis in cancer cells through DNA damage and disruption of cellular processes. Various studies have demonstrated its effectiveness against different cancer cell lines.
Case Studies
-
Antimicrobial Study:
- A study assessed the antimicrobial activity of several benzoxadiazole derivatives, including this compound. Results indicated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
- Anticancer Research:
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Chloro-2,1,3-benzoxadiazole | Benzoxadiazole core without sulfonyl group | Primarily used in fluorescence applications | Lacks antimicrobial properties |
| 7-Chlorosulfonyl-2,1,3-benzoxadiazole | Sulfonyl group at position 7 | More reactive; limited biological studies | Higher reactivity due to absence of chlorine at position 4 |
| Benzothiadiazole | Contains sulfur instead of nitrogen | Different electronic properties; limited biological data | Exhibits different reactivity patterns |
Q & A
Q. Basic
- X-ray Crystallography : Resolves structural ambiguities (e.g., dihedral angles between benzoxadiazole and substituents, as in ) .
- FT-IR : Confirms functional groups (e.g., S=O stretch at 1150–1250 cm⁻¹ for sulfonyl) .
- Mass Spectrometry : Validates molecular weight (253.06 g/mol) via ESI-TOF .
What strategies mitigate competing side reactions during derivatization?
Q. Advanced
- Protecting Groups : Use tert-butyl or acetyl groups to block reactive sites (e.g., uses ethyl bromoacetate for selective alkylation) .
- Catalytic Control : Employ Pd catalysts for regioselective coupling.
- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track intermediates.
How is this compound applied in synthesizing bioactive molecules?
Advanced
The chlorosulfonyl group acts as a leaving group for nucleophilic substitutions, enabling:
- Antimicrobial Agents : Derivatives like 7-chloro-[4-amino acetic acid ethyl ester]-benzoxadiazole show activity against Gram-positive bacteria .
- Fluorescent Probes : Analogues (e.g., 4-nitrobenzofurazan) detect amino acids via sulfonamide linkages .
How should crystallographic data be interpreted for structural elucidation?
Q. Advanced
- Bond Angle Analysis : Deviations (e.g., C3–C3a–C4 angle of 138.2° in ) indicate steric strain or intramolecular interactions .
- Packing Diagrams : Identify van der Waals or π-π interactions stabilizing the lattice.
What computational methods model the electronic effects of substituents?
Q. Advanced
- DFT Studies : Calculate HOMO-LUMO gaps to predict reactivity (e.g., chlorosulfonyl group lowers LUMO, enhancing electrophilicity).
- Molecular Dynamics : Simulate solvation effects on reaction pathways.
How to address contradictions in reported reaction yields?
Q. Advanced
- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, temperature) to identify optimal conditions.
- Byproduct Analysis : Use LC-MS to trace side products (e.g., hydrolysis of sulfonyl chloride under humid conditions) .
What safety protocols are recommended for handling this compound?
Q. Basic
- GHS Hazards : Corrosive (GHS05), causes skin/eye damage .
- Storage : Inert atmosphere, desiccated at –20°C.
- PPE : Nitrile gloves, fume hood, and face shield.
How does steric hindrance influence substitution reactions?
Q. Advanced
- Kinetic Studies : Compare reaction rates of ortho vs. para substituents. highlights steric repulsion (H9⋯H11 = 2.25 Å) widening bond angles .
- Molecular Modeling : Visualize transition states using software like Avogadro or PyMOL.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
